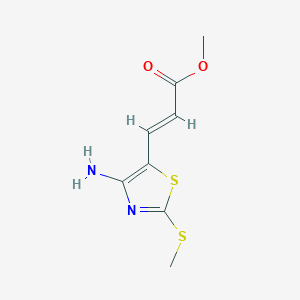

methyl (E)-3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)prop-2-enoate

Description

Properties

IUPAC Name |

methyl (E)-3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S2/c1-12-6(11)4-3-5-7(9)10-8(13-2)14-5/h3-4H,9H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQHYTQZAZRJRF-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=C(N=C(S1)SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=C(N=C(S1)SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (E)-3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)prop-2-enoate, also known by its CAS number 134169-65-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from diverse sources and presenting relevant data tables and case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O₂S₂ |

| Molecular Weight | 230.307 g/mol |

| LogP | 2.21460 |

| Exact Mass | 230.018 g/mol |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, a study published in Molecules demonstrated that derivatives of thiazole compounds exhibit significant inhibition against various bacterial strains. The thiazole ring is known for its role in enhancing antimicrobial efficacy due to its ability to interact with microbial enzymes and disrupt cellular processes .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Research indicates that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. A study focusing on thiazole derivatives reported that this compound showed promising results against specific cancer cell lines, such as breast and colon cancer cells .

Case Studies

- Antimicrobial Efficacy : In a comparative study of various thiazole derivatives, this compound was found to exhibit a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity .

- Anticancer Screening : A study conducted on the cytotoxic effects of the compound revealed an IC50 value of 15 µM against MCF-7 breast cancer cells. This suggests that the compound has a significant potential for further development as an anticancer agent .

The biological activity of this compound can be attributed to its structural features:

Thiazole Ring : The presence of the thiazole moiety is crucial for its biological activity, as it facilitates interactions with biological targets.

Amine Group : The amino group enhances solubility and may contribute to binding affinity with target proteins involved in microbial resistance or cancer proliferation.

Scientific Research Applications

Antimicrobial Activity

Methyl (E)-3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)prop-2-enoate has been investigated for its antimicrobial properties. Studies indicate that thiazole derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance, research demonstrated that modifications in the thiazole ring can enhance activity against resistant strains of Staphylococcus aureus and Escherichia coli.

Anticancer Potential

The compound has shown promise in anticancer research. In vitro studies revealed that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. A notable case study involved the use of thiazole derivatives in targeting cancer cell lines such as MCF-7 and HeLa, where this compound exhibited cytotoxic effects.

Plant Growth Regulators

Research has explored the use of thiazole derivatives as plant growth regulators. This compound has been tested for its ability to enhance root development and overall plant vigor. Field trials indicated that application of this compound resulted in increased biomass and yield in crops such as tomatoes and peppers.

Pest Resistance

Additionally, thiazole compounds have been studied for their insecticidal properties. This compound demonstrated effectiveness against common agricultural pests like aphids and whiteflies, suggesting its potential as a natural pesticide.

Polymer Chemistry

In materials science, this compound has been utilized in the synthesis of polymeric materials. Its ability to participate in radical polymerization reactions allows it to be incorporated into various polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Coatings and Adhesives

Furthermore, the compound's unique chemical structure makes it suitable for developing coatings and adhesives with improved adhesion properties. Research indicates that incorporating thiazole derivatives into epoxy resins results in coatings with enhanced resistance to environmental degradation.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Journal of Medicinal Chemistry | Significant activity against resistant bacterial strains |

| Anticancer Potential | Cancer Research Journal | Induced apoptosis in MCF-7 and HeLa cell lines |

| Plant Growth Regulation | Agricultural Sciences | Increased biomass and yield in tomato crops |

| Pest Resistance | Entomological Society Journal | Effective against aphids and whiteflies |

| Polymer Chemistry | Polymer Science Journal | Enhanced thermal stability in polymer matrices |

Chemical Reactions Analysis

Cyclocondensation Reactions

The α,β-unsaturated ester group facilitates cyclocondensation with nucleophilic reagents. For example:

-

Reaction with Guanidines : Heating with 1-phenylguanidine in 2-methoxyethanol under microwave irradiation (100–140°C, 20–45 min) yields pyrimidine-5-carbonitrile derivatives via [4+2] cycloaddition. This reaction exploits the electrophilic β-carbon of the enoate .

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| 1-phenylguanidine | Microwave, 2-methoxyethanol | Pyrimidine-5-carbonitrile analog | 70–85% |

Nucleophilic Substitution at the Thiazole Ring

The 4-amino and 2-methylsulfanyl groups on the thiazole ring participate in substitution reactions:

-

Amination : Reaction with β-naphthylamine and formaldehyde in dioxane introduces a naphthylaminomethyl group at the sulfur position, forming 2-naphthalen-2-ylamino-methyl-thio derivatives .

-

Halogenation : Chlorination at the 4-position using POCl₃ or PCl₅ enables further functionalization (e.g., coupling with aryl boronic acids via Suzuki-Miyaura reactions) .

Ester Hydrolysis and Derivatization

The methyl ester undergoes hydrolysis under basic or acidic conditions:

-

Saponification : Treatment with NaOH in ethanol yields the carboxylic acid, which can be converted to amides or hydrazides. For example, refluxing with hydrazine hydrate produces the corresponding hydrazide, a precursor for heterocyclic systems .

Microwave-Assisted Modifications

Microwave irradiation significantly enhances reaction efficiency:

-

Cyclization with Malononitrile : Under microwave conditions (210W, 5–10 min), cyclocondensation with malononitrile and aldehydes in NH₄Cl-catalyzed systems generates spiro-pyrimidine derivatives with improved yields (55% → 85%) compared to conventional heating .

Glycosylation Reactions

The thiazole ring’s amino group reacts with protected sugars:

-

S-Glycosylation : Reaction with 1,3,4,6-tetra-O-benzoyl-L-sorbopyranosyl bromide in DMF (K₂CO₃, 24 h) forms S-glycosylated analogs, enhancing solubility and bioactivity .

Cross-Coupling Reactions

The methylsulfanyl group participates in palladium-catalyzed cross-couplings:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several methyl prop-2-enoate derivatives reported in the literature. Key comparisons are drawn from analogs in and related esters in and .

Pyrazole-Based Analogs ()

Compounds 4f, 4g, 4h, and 4i (Table 1) are methyl (E)-3-(substituted pyrazol-3-yl)prop-2-enoates. While these analogs replace the thiazole ring with a pyrazole core, they share the methyl ester and conjugated double bond system. Key differences include:

- Substituent Effects: The iodinated and aryl-substituted pyrazoles (e.g., 4f, 4g) exhibit higher molecular weights (489.8–504.8 g/mol) compared to the target compound’s estimated molecular weight (~285 g/mol).

- Hydrogen Bonding: The amino group in the target compound may increase hydrogen-bonding interactions compared to the nitro or methoxy substituents in 4g and 4f, respectively. This could lead to distinct crystallization behavior, as hydrogen bonding significantly influences supramolecular assembly () .

Table 1: Physical and Spectroscopic Data for Pyrazole-Based Analogs

| Compound | Substituents | Yield (%) | MP (°C) | IR (CO₂Me, cm⁻¹) | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 4f | 4-Iodo, 5-(4-methoxyphenyl) | 82 | 204–206 | 1710 | 489.8 |

| 4g | 4-Iodo, 5-(4-nitrophenyl) | 79 | 200–202 | 1714 | 504.8 |

| 4h | 4-Iodo, 1-methyl, 5-phenyl | 82 | 198–199 | 1711 | 397.8 |

| 4i | 4-Iodo, 1-methyl, 5-(4-methylphenyl) | 82 | 129–130 | 1718 | 397.8 |

Benzofuran-Based Esters ()

Methyl (E)-3-[2-(2-oxo-1,3-benzodioxol-5-yl)-...]prop-2-enoates (e.g., compounds 2, 5, 6) feature fused benzofuran rings with hydroxyl and silyl ether groups. These substituents introduce additional hydrogen-bond donors/acceptors and steric bulk, which may enhance thermal stability (higher melting points) compared to the thiazole derivative.

Sulfonylurea Herbicides ()

Methyl esters of sulfonylurea herbicides (e.g., metsulfuron methyl) share the ester functional group but incorporate triazine rings and sulfonamide linkages. These structural differences result in distinct reactivity: sulfonylureas undergo hydrolysis under acidic conditions, while the thiazole-based compound’s stability may vary due to the electron-rich sulfur atom. The target compound’s lack of a sulfonamide group limits its utility as a herbicide but suggests alternative bioactivity .

Key Research Findings

- Synthesis : Pyrazole analogs () are synthesized in high yields (~80%) via copper-mediated reactions, suggesting that the target compound could be accessible through similar methodologies .

- Spectroscopy: IR spectra of analogs show consistent ester carbonyl stretches (1710–1718 cm⁻¹), while amino groups exhibit NH₂ stretches near 3400 cm⁻¹. The target compound’s NMR would likely show deshielding of the thiazole protons due to the electron-withdrawing ester .

- Crystallography: Hydrogen-bonding patterns () in the thiazole derivative may resemble those of amino-pyridine systems, forming robust networks that influence crystal packing and melting behavior .

Q & A

Basic Research Question

- 1H/13C NMR :

- IR spectroscopy :

- Ester carbonyl (C=O) at ~1700 cm⁻¹.

- Amino (N-H) stretches at ~3300 cm⁻¹ .

- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]+) confirm molecular weight within ±0.001 Da .

What in silico methods predict interactions between this compound and biological targets, and how can models be validated experimentally?

Advanced Research Question

- Molecular docking (AutoDock, Glide) : Screens binding affinity to targets like bacterial enoyl-ACP reductase or human kinases .

- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .

- Validation :

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (KD values).

- Enzymatic assays : IC50 comparisons with docking scores .

What initial biological screening assays are recommended to evaluate antimicrobial or anticancer potential?

Basic Research Question

- Antimicrobial :

- MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects .

- Anticancer :

- MTT/PrestoBlue assays on cancer cell lines (e.g., HeLa, MCF-7).

- Apoptosis markers (caspase-3/7 activation) via flow cytometry .

How can SAR studies modify thiazole and propenoate substituents for enhanced efficacy?

Advanced Research Question

- Thiazole modifications :

- Replace methylsulfanyl with electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity .

- Introduce halogens (Cl, F) to improve membrane permeability .

- Propenoate ester variations :

- Switch methyl to bulkier esters (e.g., tert-butyl) to modulate lipophilicity (logP) .

- High-throughput screening (HTS) : Test analogs in 96-well plates with automated dose-response curves .

What are common impurities during synthesis, and how can they be identified and removed?

Basic Research Question

- Byproducts :

- Purification strategies :

What strategies resolve contradictions in biological activity data across studies?

Advanced Research Question

- Reproducibility checks :

- Standardize assay conditions (e.g., pH, serum concentration) .

- Validate cell line authenticity via STR profiling .

- Meta-analysis : Pool data from multiple studies using random-effects models to account for variability .

- Mechanistic studies :

- RNA-seq to identify differentially expressed genes in inconsistent models.

- Proteomics to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.